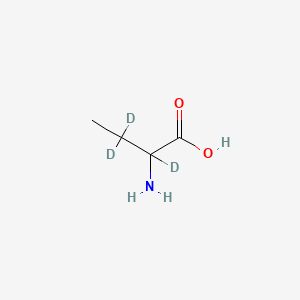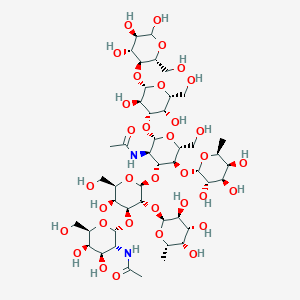
Blood group type 1 chain ALe(b)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blood group type 1 chain ALe(b): is a specific oligosaccharide structure found on the surface of red blood cells and in bodily secretions. It is part of the Lewis blood group system, which includes various antigens formed by the action of specific fucosyltransferases on precursor oligosaccharide chains. The presence of these antigens plays a crucial role in determining blood group compatibility and has implications in transfusion medicine and disease susceptibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of blood group type 1 chain ALe(b) involves the enzymatic action of fucosyltransferases on type 1 precursor chains. The key enzyme, α1,3/1,4 fucosyltransferase, adds fucose residues to the precursor oligosaccharides, forming the Lewis b antigen. This process can be carried out in vitro using purified enzymes and specific reaction conditions, including optimal pH, temperature, and substrate concentrations .
Industrial Production Methods: Industrial production of blood group type 1 chain ALe(b) typically involves the use of recombinant DNA technology to produce the necessary fucosyltransferases in large quantities. These enzymes are then used to catalyze the formation of the desired oligosaccharide structures in bioreactors under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Blood group type 1 chain ALe(b) primarily undergoes glycosylation reactions, where fucose residues are added to the precursor oligosaccharides. These reactions are catalyzed by specific glycosyltransferases and occur under mild conditions, typically in aqueous solutions .
Common Reagents and Conditions: The common reagents used in these reactions include nucleotide sugars such as GDP-fucose, which serves as the donor molecule for the fucosylation reaction. The reactions are carried out at physiological pH and temperature, with the presence of divalent metal ions like manganese or magnesium to enhance enzyme activity .
Major Products Formed: The major product formed from these reactions is the Lewis b antigen, which is characterized by the presence of fucose residues linked to the precursor oligosaccharide chains. This antigen is a key determinant of the Lewis blood group system and has significant implications in immunology and transfusion medicine .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of blood group type 1 chain ALe(b) involves its interaction with specific receptors on the surface of cells. These interactions are mediated by the fucose residues on the oligosaccharide chains, which bind to lectins and other carbohydrate-binding proteins. This binding can trigger various cellular responses, including immune activation, cell adhesion, and signal transduction .
Comparación Con Compuestos Similares
- Blood group type 1 chain ALe(a)
- Blood group type 2 chain ALe(b)
- Blood group type 2 chain ALe(a)
These compounds are studied for their roles in various biological processes and their implications in transfusion medicine and disease susceptibility .
Propiedades
Fórmula molecular |
C46H78N2O34 |
|---|---|
Peso molecular |
1203.1 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O34/c1-10-21(56)27(62)31(66)43(70-10)78-35-18(9-53)76-42(80-37-24(59)15(6-50)74-45(33(37)68)77-34-17(8-52)72-40(69)30(65)29(34)64)20(48-13(4)55)36(35)79-46-39(82-44-32(67)28(63)22(57)11(2)71-44)38(25(60)16(7-51)75-46)81-41-19(47-12(3)54)26(61)23(58)14(5-49)73-41/h10-11,14-46,49-53,56-69H,5-9H2,1-4H3,(H,47,54)(H,48,55)/t10-,11-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37-,38-,39+,40?,41+,42-,43-,44-,45-,46-/m0/s1 |
Clave InChI |
QIGYQJIRYYXQCI-NJJYVYPVSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)NC(=O)C)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)OC6C(C(OC(C6O)OC7C(OC(C(C7O)O)O)CO)CO)O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
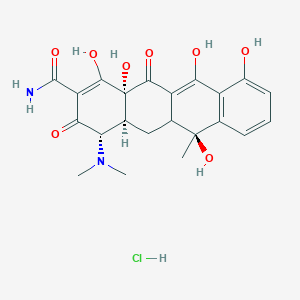
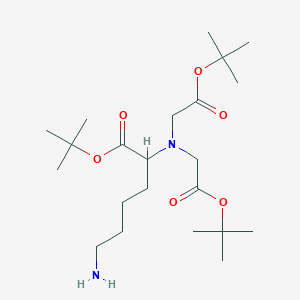
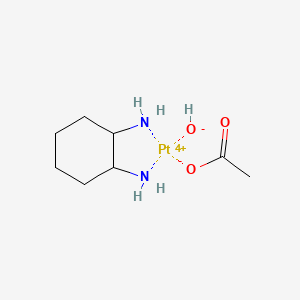
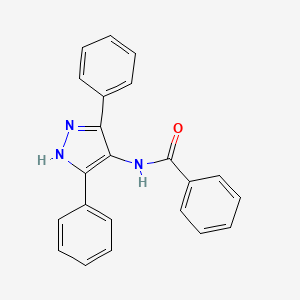

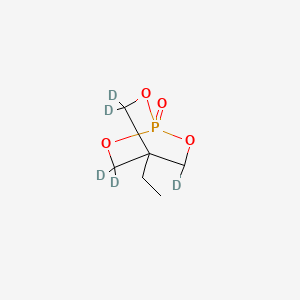
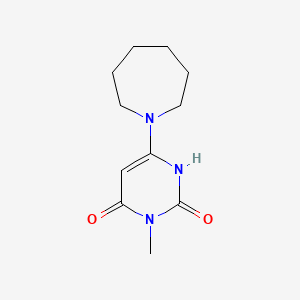

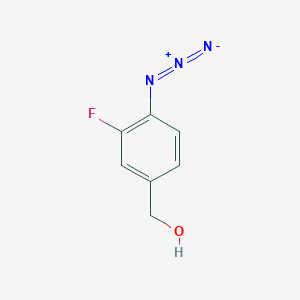
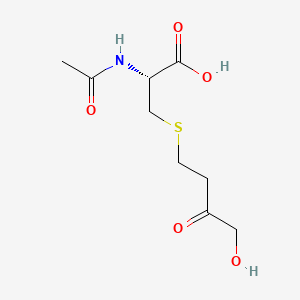
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)
